molecular formula C10H8IN B3059619 3-Iodo-5-methylcinnamonitrile CAS No. 1018450-07-1

3-Iodo-5-methylcinnamonitrile

Cat. No.: B3059619
CAS No.: 1018450-07-1
M. Wt: 269.08
InChI Key: AQCASFHAHXVWFU-NSCUHMNNSA-N
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Description

3-Iodo-5-methylcinnamonitrile: is an organic compound with the molecular formula C10H8IN It is a derivative of cinnamonitrile, where the aromatic ring is substituted with an iodine atom at the third position and a methyl group at the fifth position

Scientific Research Applications

Chemistry: 3-Iodo-5-methylcinnamonitrile is used as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various substitution reactions makes it valuable in the construction of aromatic compounds with diverse functional groups.

Biology and Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential biological activities. These compounds may exhibit antimicrobial, anticancer, or anti-inflammatory properties, making them candidates for drug development.

Industry: The compound is used in the production of specialty chemicals and materials. Its derivatives can be employed in the manufacture of dyes, pigments, and polymers with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-5-methylcinnamonitrile typically involves the iodination of 5-methylcinnamonitrile. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the aromatic ring in the presence of an oxidizing agent such as hydrogen peroxide or a halogen carrier like iron(III) chloride. The reaction is usually carried out in a solvent like acetic acid or dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of reagents and conditions would be tailored to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 3-Iodo-5-methylcinnamonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles in reactions such as the Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form new carbon-carbon bonds.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different functional groups on the aromatic ring.

    Addition Reactions: The nitrile group can participate in addition reactions, such as hydrolysis to form amides or carboxylic acids.

Common Reagents and Conditions:

    Suzuki-Miyaura Coupling: Palladium catalyst, boronic acid, base (e.g., potassium carbonate), solvent (e.g., ethanol or toluene).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a metal catalyst.

Major Products:

    Substitution Products: New aromatic compounds with various substituents replacing the iodine atom.

    Oxidation Products: Compounds with oxidized functional groups such as carboxylic acids or ketones.

    Reduction Products: Compounds with reduced functional groups such as amines or alcohols.

Mechanism of Action

The mechanism of action of 3-Iodo-5-methylcinnamonitrile and its derivatives depends on the specific biological target. In general, these compounds may interact with enzymes or receptors, altering their activity and leading to various biological effects. For example, they may inhibit the growth of bacteria by interfering with essential metabolic pathways or induce apoptosis in cancer cells by targeting specific signaling molecules.

Comparison with Similar Compounds

    3-Iodo-4-methylcinnamonitrile: Similar structure but with the methyl group at the fourth position.

    3-Bromo-5-methylcinnamonitrile: Bromine atom instead of iodine.

    3-Iodo-5-ethylcinnamonitrile: Ethyl group instead of methyl.

Uniqueness: 3-Iodo-5-methylcinnamonitrile is unique due to the specific positioning of the iodine and methyl groups on the aromatic ring. This arrangement can influence the compound’s reactivity and biological activity, making it distinct from other similar compounds. The presence of iodine also imparts unique electronic properties, which can be exploited in various chemical reactions and applications.

Properties

IUPAC Name

(E)-3-(3-iodo-5-methylphenyl)prop-2-enenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8IN/c1-8-5-9(3-2-4-12)7-10(11)6-8/h2-3,5-7H,1H3/b3-2+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQCASFHAHXVWFU-NSCUHMNNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)I)C=CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1)I)/C=C/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8IN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00717924
Record name (2E)-3-(3-Iodo-5-methylphenyl)prop-2-enenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00717924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1018450-07-1
Record name (2E)-3-(3-Iodo-5-methylphenyl)prop-2-enenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00717924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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